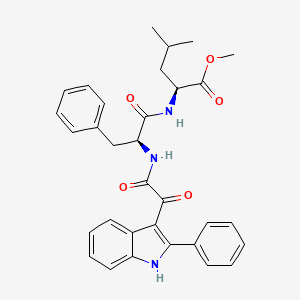
F-ara-ATP (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:
Phosphorylation: Fludarabine is phosphorylated to its monophosphate form by deoxycytidine kinase.
Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate form.
Trisodium Salt Formation: The triphosphate form is then converted to its trisodium salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Batch Processing: Large quantities of fludarabine are processed in batches to produce the triphosphate form.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:
Inhibition of DNA Synthesis: It inhibits DNA synthesis by blocking DNA primase and primer RNA formation.
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides from ribonucleotides.
Incorporation into DNA: It gets incorporated into DNA, leading to the termination of DNA chain elongation.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving fludarabine triphosphate trisodium include deoxycytidine kinase, ribonucleotide reductase inhibitors, and DNA polymerases.
Major Products
The major products formed from reactions involving fludarabine triphosphate trisodium include:
Inhibited DNA Synthesis: Resulting in the cessation of cell proliferation.
Apoptosis: Induction of programmed cell death in malignant cells.
科学的研究の応用
Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia.
Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
作用機序
Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:
DNA Primase: Inhibits the formation of primer RNA, essential for DNA synthesis.
Ribonucleotide Reductase: Blocks the conversion of ribonucleotides to deoxyribonucleotides.
DNA Polymerase: Competes with natural nucleotides, leading to the termination of DNA chain elongation.
類似化合物との比較
Similar Compounds
Cytarabine Triphosphate: Another nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine Triphosphate: A nucleoside analog with similar mechanisms of action but used primarily in solid tumors.
Uniqueness
Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .
特性
分子式 |
C10H12FN5Na3O13P3 |
|---|---|
分子量 |
591.12 g/mol |
IUPAC名 |
trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |
InChIキー |
ABCNYMXTKKBAHQ-UHFFFAOYSA-K |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


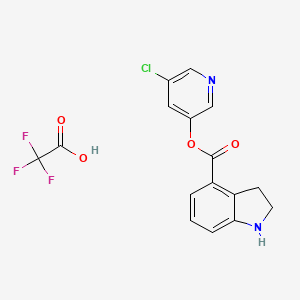

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
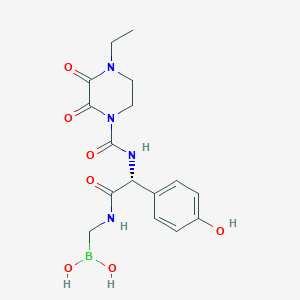

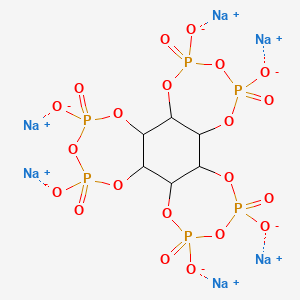
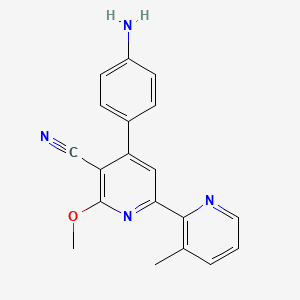

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
